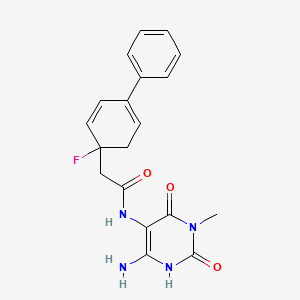![molecular formula C10H8BrClF3N B12845606 N-[2-(1-Bromoethyl)phenyl]-2,2,2-trifluoroacetimidoyl chloride CAS No. 913962-14-8](/img/structure/B12845606.png)
N-[2-(1-Bromoethyl)phenyl]-2,2,2-trifluoroacetimidoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(1-Bromoethyl)phenyl]-2,2,2-trifluoroacetimidoyl chloride is an organic compound with the molecular formula C10H8BrClF3N. This compound is characterized by the presence of a bromoethyl group attached to a phenyl ring, which is further connected to a trifluoroacetimidoyl chloride moiety. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-Bromoethyl)phenyl]-2,2,2-trifluoroacetimidoyl chloride typically involves the reaction of 2-(1-bromoethyl)aniline with trifluoroacetyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable base, such as triethylamine, to facilitate the formation of the imidoyl chloride. The reaction is typically conducted at low temperatures to prevent side reactions and to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality and minimizes the risk of hazardous by-products.
化学反応の分析
Types of Reactions
N-[2-(1-Bromoethyl)phenyl]-2,2,2-trifluoroacetimidoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Addition Reactions: The imidoyl chloride moiety can undergo addition reactions with nucleophiles, leading to the formation of new carbon-nitrogen bonds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation may result in the formation of a corresponding ketone or aldehyde.
科学的研究の応用
N-[2-(1-Bromoethyl)phenyl]-2,2,2-trifluoroacetimidoyl chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activity and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of N-[2-(1-Bromoethyl)phenyl]-2,2,2-trifluoroacetimidoyl chloride involves its interaction with specific molecular targets and pathways. The bromoethyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The trifluoroacetimidoyl chloride moiety can also participate in various chemical reactions, contributing to the compound’s overall reactivity and biological activity.
類似化合物との比較
Similar Compounds
- N-[2-(1-Chloroethyl)phenyl]-2,2,2-trifluoroacetimidoyl chloride
- N-[2-(1-Iodoethyl)phenyl]-2,2,2-trifluoroacetimidoyl chloride
- N-[2-(1-Bromoethyl)phenyl]-2,2,2-trifluoroacetamide
Uniqueness
N-[2-(1-Bromoethyl)phenyl]-2,2,2-trifluoroacetimidoyl chloride is unique due to the presence of the bromoethyl group, which imparts distinct reactivity compared to its chloro and iodo analogs. The trifluoroacetimidoyl chloride moiety also contributes to its unique chemical properties, making it a valuable compound in various research and industrial applications.
特性
CAS番号 |
913962-14-8 |
|---|---|
分子式 |
C10H8BrClF3N |
分子量 |
314.53 g/mol |
IUPAC名 |
N-[2-(1-bromoethyl)phenyl]-2,2,2-trifluoroethanimidoyl chloride |
InChI |
InChI=1S/C10H8BrClF3N/c1-6(11)7-4-2-3-5-8(7)16-9(12)10(13,14)15/h2-6H,1H3 |
InChIキー |
QPICXHIXADBODX-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=CC=C1N=C(C(F)(F)F)Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


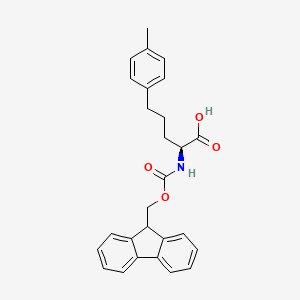
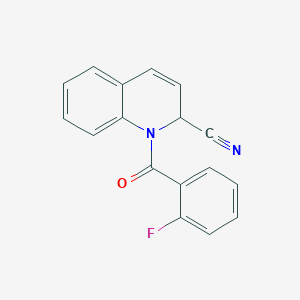

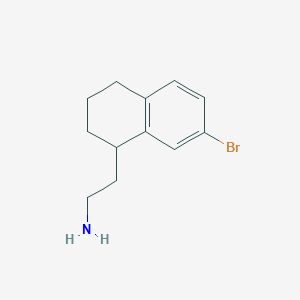
![2'-Acetyl[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12845546.png)
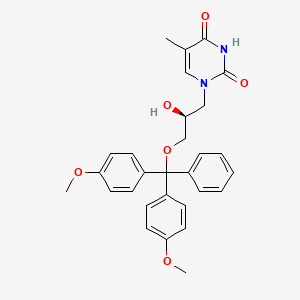
![8,8-Difluoro-5-hydroxybicyclo[4.2.0]octa-1(6),2,4-trien-7-one](/img/structure/B12845562.png)
![S-((4AR,6R,7S,8S,8aR)-7,8-bis(benzyloxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-6-yl) 4-methylbenzothioate](/img/structure/B12845570.png)
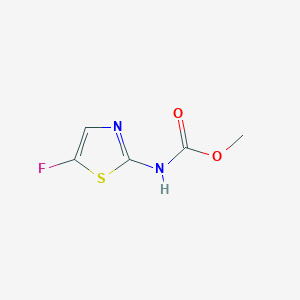
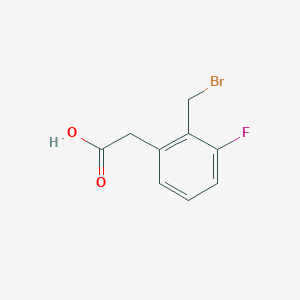
![[4-[Difluoro(3,4,5-trifluorophenoxy)methyl]-3,5-difluorophenyl]boronic acid](/img/structure/B12845584.png)
![7,18-bis(2,2,2-trifluoroethyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B12845590.png)

